7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Brand Name: Vulcanchem
CAS No.: 946361-52-0
VCID: VC11899554
InChI: InChI=1S/C23H24FN3O4S/c24-19-5-1-3-18(13-19)23(29)25-9-11-26(12-10-25)32(30,31)20-14-16-4-2-8-27-21(28)7-6-17(15-20)22(16)27/h1,3,5,13-15H,2,4,6-12H2
SMILES: C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)CCC(=O)N3C1
Molecular Formula: C23H24FN3O4S
Molecular Weight: 457.5 g/mol

7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

CAS No.: 946361-52-0

Cat. No.: VC11899554

Molecular Formula: C23H24FN3O4S

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one - 946361-52-0

Specification

CAS No. 946361-52-0
Molecular Formula C23H24FN3O4S
Molecular Weight 457.5 g/mol
IUPAC Name 7-[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Standard InChI InChI=1S/C23H24FN3O4S/c24-19-5-1-3-18(13-19)23(29)25-9-11-26(12-10-25)32(30,31)20-14-16-4-2-8-27-21(28)7-6-17(15-20)22(16)27/h1,3,5,13-15H,2,4,6-12H2
Standard InChI Key OLQAWALPECDFQP-UHFFFAOYSA-N
SMILES C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)CCC(=O)N3C1
Canonical SMILES C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)CCC(=O)N3C1

Introduction

Synthesis Pathways

While specific details on the synthesis of this exact compound are unavailable in the provided results, similar compounds with sulfonamide or piperazine derivatives typically follow these steps:

  • Preparation of Piperazine Derivative:

    • The piperazine core is functionalized with a 3-fluorobenzoyl group using acylation reactions, often employing fluorinated benzoyl chlorides.

  • Sulfonylation:

    • Introduction of the sulfonyl group is achieved by reacting the intermediate with sulfonyl chlorides under basic conditions.

  • Formation of Tricyclic Framework:

    • The azatricyclic structure is synthesized through cyclization reactions, often involving intramolecular nucleophilic substitutions or ring-closing metathesis.

These steps require precise reaction conditions to ensure high yields and purity.

Anticancer Activity

Compounds containing sulfonamide groups and fluorinated benzene rings are frequently investigated for their anticancer properties. These functionalities enhance binding to specific enzymes or receptors involved in cancer cell proliferation .

Central Nervous System (CNS) Applications

Piperazine derivatives have been explored for their effects on CNS disorders such as anxiety, depression, and neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Data Table: Key Functional Groups and Their Roles

Functional GroupRole in Activity/Properties
3-FluorobenzoylEnhances hydrophobic interactions; potential anticancer activity
PiperazineImproves CNS penetration; versatile pharmacophore
SulfonylIncreases solubility; contributes to antimicrobial properties
Azatricyclic FrameworkProvides rigidity; enhances specificity for biological targets

Future Research Directions

To fully explore the potential of this compound:

  • In Vitro Studies:

    • Evaluate cytotoxicity against cancer cell lines such as HCT-116 or MCF-7.

    • Test antimicrobial efficacy against resistant bacterial strains.

  • In Silico Docking Studies:

    • Predict binding affinities to target proteins such as kinases or bacterial enzymes.

  • Pharmacokinetics:

    • Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Derivatization:

    • Modify functional groups to optimize activity and reduce toxicity.

This detailed analysis highlights the promising nature of 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one as a candidate for further pharmacological research across multiple therapeutic areas.

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